molecular formula C24H18Cl2N2O2 B2831138 [3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone CAS No. 477712-70-2

[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone

Cat. No.: B2831138
CAS No.: 477712-70-2
M. Wt: 437.32
InChI Key: PNZLMJMVGWLCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrazole derivative. Pyrazoles are heterocyclic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a nitrogen-based hetero-aromatic ring structure . This structure is often used as a scaffold for the synthesis and development of many new promising drugs .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including protodeboronation . Protodeboronation is a process where a boron atom is removed from a molecule, often using a radical approach .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has shown the synthesis and structural analysis of compounds related to [3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone. For instance, studies have developed isomorphous structures obeying the chlorine-methyl exchange rule, highlighting the importance of these compounds in understanding molecular interactions and disorder within crystal structures (Swamy et al., 2013).

Antimicrobial and Antifungal Activities

Several derivatives of the compound have demonstrated significant antimicrobial and antifungal activities. For example, a study on novel pyrazoline derivatives showed potent antibacterial activity, indicating their potential as pharmaceutical agents (Katariya et al., 2021). Another investigation revealed that certain pyrazolyl derivatives possess antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis (Ali & Yar, 2007), showcasing their importance in addressing antibiotic resistance.

Corrosion Inhibition

The application extends to the field of corrosion science, where pyrazole derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies reveal that such compounds can significantly enhance the corrosion resistance, providing insights into their practical applications in industrial settings (Yadav et al., 2015).

Anticancer Properties

Research into the anticancer properties of related compounds has uncovered promising results. For instance, molecular docking and quantum chemical calculations have been conducted to assess the therapeutic potential of pyrazole derivatives, indicating their viability as anticancer agents (Viji et al., 2020). Such studies are pivotal for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on the specific compound and its intended use. For example, some pyrazole derivatives have been found to inhibit the activity of certain enzymes, leading to various biological effects .

Future Directions

Pyrazole derivatives are a focus of ongoing research due to their diverse pharmacological activities . Future research may focus on developing new synthesis methods, exploring additional biological activities, and optimizing the properties of these compounds for therapeutic use.

Properties

IUPAC Name

[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O2/c1-16-5-7-17(8-6-16)24(29)28-12-11-23(27-28)18-3-2-4-21(13-18)30-15-19-9-10-20(25)14-22(19)26/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZLMJMVGWLCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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